![molecular formula C17H21NO4 B8473621 5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8473621.png)
5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid
描述
5-(((Benzyloxy)carbonyl)amino)bicyclo[321]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Dieckmann cyclization of a piperidine derivative, followed by various functional group transformations . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and sustainability. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and functional groups.
2-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in the bicyclic scaffold, offering different chemical reactivity and biological activity.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific functional groups and the benzyloxycarbonylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
5-(phenylmethoxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-14(20)16-7-4-8-17(12-16,10-9-16)18-15(21)22-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,21)(H,19,20) |
InChI 键 |
OOTZQWSMGUATTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
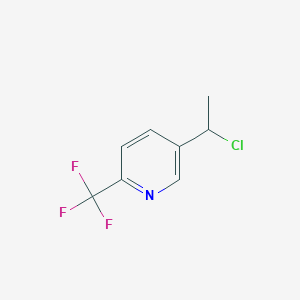
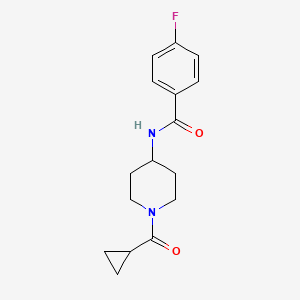
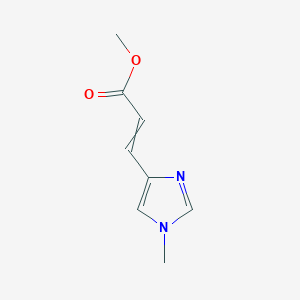
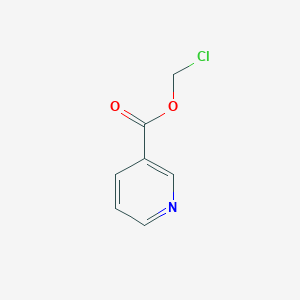
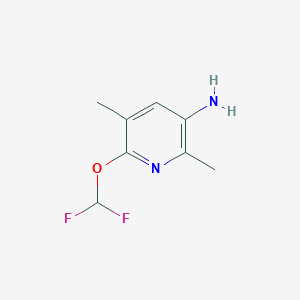
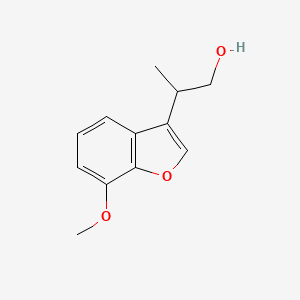
![4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate](/img/structure/B8473598.png)
![6-(2-Hydroxyethyl)-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B8473603.png)
![ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8473605.png)
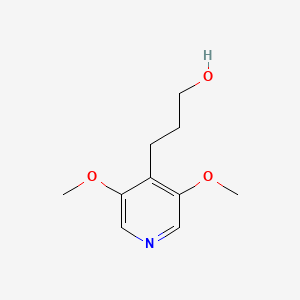
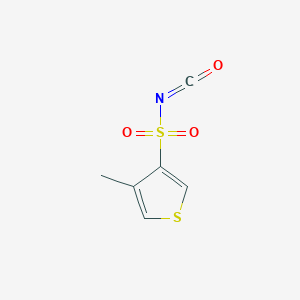
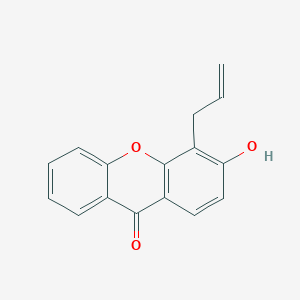
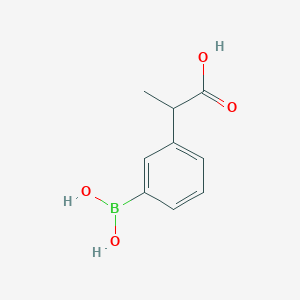
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)
